molecular formula C6H12O4S B1427299 Ethyl 3-(methylsulfonyl)propanoate CAS No. 118675-14-2

Ethyl 3-(methylsulfonyl)propanoate

Cat. No. B1427299
CAS RN: 118675-14-2
M. Wt: 180.22 g/mol
InChI Key: XNVYVKASTXIZDQ-UHFFFAOYSA-N
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Description

Ethyl 3-(methylsulfonyl)propanoate is a chemical compound with the molecular formula C6H12O4S . It is an ester, a type of organic compound derived from carboxylic acids .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(methylsulfonyl)propanoate consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Scientific Research Applications

Catalysis

Ethyl 3-(methylsulfonyl)propanoate is used in catalysis research to study and develop new catalytic processes. Its unique structure can influence the rate and selectivity of chemical reactions, which is pivotal in industrial chemistry.

These applications demonstrate the versatility of Ethyl 3-(methylsulfonyl)propanoate in scientific research, contributing to advancements across multiple fields .

Safety and Hazards

Ethyl 3-(methylsulfonyl)propanoate is classified as having acute toxicity when ingested, and it can cause skin corrosion or irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The specific interactions of Ethyl 3-(methylsulfonyl)propanoate with its targets and the resulting changes would require further study.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of pathways . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by Ethyl 3-(methylsulfonyl)propanoate and their downstream effects would need further investigation.

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities . The specific effects of Ethyl 3-(methylsulfonyl)propanoate would require further study.

properties

IUPAC Name

ethyl 3-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-10-6(7)4-5-11(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYVKASTXIZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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